Cyclohexane, bis(isocyanatomethyl)-
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Overview
Description
Bis-(isocyanatomethyl)cyclohexane: is a cycloaliphatic diisocyanate, known for its unique chemical structure and properties. It is primarily used in the production of polyurethanes, which are essential in various industrial applications due to their versatility and durability . The compound consists of a cyclohexane ring with two isocyanate groups attached to it, making it a valuable building block in polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(isocyanatomethyl)cyclohexane typically involves the reaction of cyclohexyl dimethylamine with phosgene to form the desired diisocyanate . The process can be summarized in the following steps:
Salt-Forming Process: Cyclohexyl dimethylamine is reacted with hydrogen chloride to produce cyclohexyldimethylamine hydrochloride.
Isocyanate-Forming Process: The hydrochloride is then reacted with phosgene to form bis-(isocyanatomethyl)cyclohexane.
Purification Process: The product is purified to obtain the final compound with high purity.
Industrial Production Methods: In industrial settings, the production of bis-(isocyanatomethyl)cyclohexane involves large-scale reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Bis-(isocyanatomethyl)cyclohexane undergoes various chemical reactions, including:
Polymerization: Reacts with polyols to form polyurethanes.
Substitution Reactions: Reacts with amines, alcohols, and water to form ureas, urethanes, and amines, respectively.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form urethanes.
Major Products:
Polyurethanes: Formed by reacting with polyols.
Ureas and Urethanes: Formed by reacting with amines and alcohols, respectively.
Scientific Research Applications
Bis-(isocyanatomethyl)cyclohexane has a wide range of applications in scientific research and industry:
Polyurethane Coatings: Used in high-quality two-component polyurethane coatings due to its excellent light and weather stability.
Polyurethane Elastomers: Enhances mechanical and thermal properties of polyurethane elastomers.
Optical Resins: Used in the production of optical resins for lenses and other optical components.
Adhesives: Utilized in the development of novel adhesives with improved performance.
Mechanism of Action
The mechanism of action of bis-(isocyanatomethyl)cyclohexane involves its reactivity with compounds containing active hydrogen atoms, such as water, alcohols, and amines. The reaction with water produces a primary amine and carbon dioxide, while reactions with alcohols or amines form urethanes or ureas, respectively. These reactions are fundamental in the formation of polyurethanes and other polymeric materials.
Comparison with Similar Compounds
Hexamethylene diisocyanate (HDI): Another aliphatic diisocyanate used in polyurethane production.
Isophorone diisocyanate (IPDI): Known for its use in coatings and elastomers.
4,4’-Methylenebis(cyclohexyl isocyanate) (H12MDI): Used in high-performance polyurethane applications.
Uniqueness: Bis-(isocyanatomethyl)cyclohexane is unique due to its cycloaliphatic structure, which imparts superior light and weather stability compared to aromatic diisocyanates. This makes it particularly valuable in applications requiring durability and resistance to environmental factors .
Properties
CAS No. |
42170-25-2 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1,1-bis(isocyanatomethyl)cyclohexane |
InChI |
InChI=1S/C10H14N2O2/c13-8-11-6-10(7-12-9-14)4-2-1-3-5-10/h1-7H2 |
InChI Key |
QXRRAZIZHCWBQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN=C=O)CN=C=O |
Origin of Product |
United States |
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